Cas no 1806628-79-4 (3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)

3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
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- インチ: 1S/C13H15BrO4/c1-2-10-8(6-9(15)7-14)4-3-5-11(10)12(16)13(17)18/h3-5,12,16H,2,6-7H2,1H3,(H,17,18)
- InChIKey: USGYDVBMZMGOFT-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=CC=C(C(C(=O)O)O)C=1CC)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 305
- トポロジー分子極性表面積: 74.6
- XLogP3: 2
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015025842-1g |
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806628-79-4 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
Alichem | A015025842-500mg |
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806628-79-4 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015025842-250mg |
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806628-79-4 | 97% | 250mg |
480.00 USD | 2021-06-18 |
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acidに関する追加情報
3-(3-Bromo-2-oxopropyl)-2-ethylmandelic Acid: A Comprehensive Overview
The compound 3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid, identified by the CAS number 1806628-79-4, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of mandelic acids, which are derivatives of alpha-hydroxy acids, and it incorporates a brominated substituent, adding complexity to its structure and functionality. The presence of the bromine atom introduces interesting electronic and steric properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of brominated compounds in drug discovery, particularly in the development of novel therapeutic agents. The 3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid structure combines the characteristics of a mandelic acid backbone with a substituted propyl group, creating a versatile platform for further chemical modifications. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, including antibiotics and anti-inflammatory agents.
In terms of synthesis, the compound can be prepared through a series of well-established organic reactions. The starting material typically involves the bromination of an appropriate propyl group, followed by condensation with the mandelic acid derivative. This process requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze the final product, ensuring its structural integrity and compliance with pharmaceutical standards.
The biological activity of 3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid has been a focal point in recent research. Studies indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, making it a potential candidate for developing new antibiotics. Additionally, its anti-inflammatory properties have been explored in preclinical models, showing promise in mitigating inflammatory responses without significant cytotoxicity.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies reveal that the bromine atom plays a critical role in stabilizing interactions with target proteins, thereby influencing its bioactivity. This insight has guided researchers in designing analogs with improved pharmacokinetic profiles, which could be more effective in treating infections and inflammatory diseases.
In conclusion, 3-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid represents a valuable addition to the arsenal of chemical entities being explored for therapeutic applications. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a promising lead compound for future drug development efforts.
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